molecular formula C14H8ClNO3 B15196796 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- CAS No. 72766-68-8

2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)-

Cat. No.: B15196796
CAS No.: 72766-68-8
M. Wt: 273.67 g/mol
InChI Key: ZBBOBISKWSAIAQ-UHFFFAOYSA-N
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Description

2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- is a chemical compound belonging to the benzoxazolinone family. This compound is characterized by the presence of a benzoxazolinone core structure with a 6-(o-chlorobenzoyl) substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- typically involves the reaction of 2-aminophenol with o-chlorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazolinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to optimize yield and purity. For example, the Hofmann rearrangement using trichloroisocyanuric acid has been employed for the preparation of benzoxazolinone derivatives, providing a scalable and efficient method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZOXAZOLINONE, 6-(o-CHLOROBENZOYL)- is unique due to the presence of both the benzoxazolinone core and the 6-(o-chlorobenzoyl) substituent, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications compared to its simpler analogs .

Properties

CAS No.

72766-68-8

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

6-(2-chlorobenzoyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13(17)8-5-6-11-12(7-8)19-14(18)16-11/h1-7H,(H,16,18)

InChI Key

ZBBOBISKWSAIAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3)Cl

Origin of Product

United States

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